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molecular formula C9H16 B8677710 1-Hexylcyclopropene CAS No. 50915-82-7

1-Hexylcyclopropene

Cat. No. B8677710
M. Wt: 124.22 g/mol
InChI Key: JYBIRLAJZPVZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09072293B2

Procedure details

In situ, 0.586 g (2.0 mmol) of (trans)-1-hexyl-1-(methane sulfonyloxy)-2-(trimethylsilyl)cyclopropane of Preparation Example 9 was dissolved in 2.0 ml of DMSO, 0.94 g of Bu4NF.3H2O was added thereto and the resulting mixture was vigorously stirred at room temperature for one hour. 8.0 ml of xylene and 5.0 ml of water were added to the reaction solution and vigorously stirred for 5 minutes and stood. When the mixture was separated into a xylene layer (upper layer) and an aqueous layer (lower layer), only the xylene layer was collected and the aqueous layer was discarded. 1.0 g of sodium dodecylbenzenesulfonate and 1.0 g of tristyrenylphenykethoxy)12ethanol were added to the xylene layer, stirred for 5 minutes, 2.0 L of water was added thereto and the resulting mixture was slowly stirred such that it was homogeneously mixed. As a result, a 1.0 mM 1-hexylcyclopropene formulation was prepared. This solution was diluted to 1 to 100 times prior to use, as necessary.
[Compound]
Name
(trans)-1-hexyl-1-(methane sulfonyloxy)-2-(trimethylsilyl)cyclopropane
Quantity
0.586 g
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+](CCCC)(CCCC)(CCCC)[CH2:2]CCC.[F-].O.O.O.[C:22]1([CH3:29])[C:23]([CH3:28])=[CH:24][CH:25]=[CH:26][CH:27]=1.O>CS(C)=O>[CH2:26]([C:27]1[CH2:22][CH:29]=1)[CH2:25][CH2:24][CH2:23][CH2:28][CH3:2] |f:0.1.2.3.4|

Inputs

Step One
Name
(trans)-1-hexyl-1-(methane sulfonyloxy)-2-(trimethylsilyl)cyclopropane
Quantity
0.586 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.94 g
Type
reactant
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[F-].O.O.O
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was vigorously stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
vigorously stirred for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
When the mixture was separated into a xylene layer (upper layer)
CUSTOM
Type
CUSTOM
Details
an aqueous layer (lower layer), only the xylene layer was collected
ADDITION
Type
ADDITION
Details
1.0 g of sodium dodecylbenzenesulfonate and 1.0 g of tristyrenylphenykethoxy)12ethanol were added to the xylene layer
STIRRING
Type
STIRRING
Details
stirred for 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
2.0 L of water was added
ADDITION
Type
ADDITION
Details
was homogeneously mixed
ADDITION
Type
ADDITION
Details
This solution was diluted to 1 to 100 times

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCC)C1=CC1
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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